fibraurecdyside A
Description
Fibraurecdyside A is a phytoecdysteroid glucoside first isolated from the stems of Fibraurea tinctoria (Su et al., 2007) . Structurally, it is characterized as 3-O-(β-D-glucopyranosyl)-2β,3β,14α,20,22R,25-hexahydroxy-24R-methyl-5β-cholest-7-en-6-one (C₃₄H₅₆O₁₂) . Phytoecdysteroids like this compound are polyhydroxylated steroids that mimic arthropod molting hormones but often exhibit divergent bioactivities in plants and mammals. Initial pharmacological screenings revealed its lack of inhibitory activity against cytochrome P450 3A4 (CYP3A4) at concentrations up to 2 mmol/L , distinguishing it from co-isolated alkaloids in F. tinctoria such as palmatine (IC₅₀: 0.9 µM) and jatrorrhizine (IC₅₀: 2.1 µM) .
Properties
CAS No. |
960506-35-8 |
|---|---|
Molecular Formula |
C34H56O12 |
Molecular Weight |
656.8 g/mol |
IUPAC Name |
(2S,3R,5R,9R,10R,13R,14S,17S)-2,14-dihydroxy-10,13-dimethyl-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C34H56O12/c1-16(30(2,3)42)11-25(38)33(6,43)24-8-10-34(44)18-12-20(36)19-13-22(45-29-28(41)27(40)26(39)23(15-35)46-29)21(37)14-31(19,4)17(18)7-9-32(24,34)5/h12,16-17,19,21-29,35,37-44H,7-11,13-15H2,1-6H3/t16-,17+,19+,21+,22-,23-,24+,25-,26-,27+,28-,29-,31-,32-,33-,34-/m1/s1 |
InChI Key |
MQWJGLSZBHVGLN-VBSSPFTJSA-N |
Isomeric SMILES |
C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)C)C)O)O)O)C(C)(C)O |
Canonical SMILES |
CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)OC5C(C(C(C(O5)CO)O)O)O)O)C)C)O)O)O)C(C)(C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of fibraurecdyside A involves the extraction and isolation from the plant Fibraurea tinctoria. The process typically includes:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Industrial Production Methods
Currently, there are no large-scale industrial production methods reported for this compound. The compound is primarily obtained through extraction from natural sources.
Chemical Reactions Analysis
Types of Reactions
Fibraurecdyside A can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups present in the molecule can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group in the structure can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of esters or ethers.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity of ecdysteroids.
Industry: Its unique structure makes it a candidate for developing new materials or pharmaceuticals.
Mechanism of Action
The mechanism of action of fibraurecdyside A involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit cytochrome P450 3A4, an enzyme involved in drug metabolism . The compound’s effects are mediated through pathways involving oxidative stress and inflammation, making it a potential candidate for treating conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Table 1: Structural Comparison of this compound with Related Ecdysteroids
Key structural distinctions include:
- Glycosylation: this compound’s glucopyranosyl moiety enhances hydrophilicity compared to non-glycosylated ecdysteroids like 20-hydroxyecdysone.
- Side-chain substituents: The 24R-methyl and 14α-hydroxyl groups differentiate it from Venustone (22-O-hydroxybutanoyl) and Brainesteroside A (14α,15α-epoxide) .
Table 2: Pharmacological Profiles of this compound and Analogues
Key Findings:
Lack of CYP3A4 Inhibition: Unlike alkaloids from F.
Antioxidant Activity : this compound demonstrated antioxidant properties in preliminary screens, though specific mechanisms remain uncharacterized .
Divergent Bioactivities: Compared to Polyporoid A (anti-inflammatory) and Sphenocentroside A (antimicrobial), this compound’s glycosylation may redirect its biological targets. For example, ecdysteroid glycosides often exhibit altered pharmacokinetics, favoring interactions with carbohydrate-binding proteins .
Research Implications and Gaps
- Structural-Activity Relationships (SAR): The glucopyranosyl group in this compound may sterically hinder interactions with CYP3A4’s active site, explaining its inactivity . In contrast, smaller substituents in palmatine allow effective enzyme inhibition.
- Therapeutic Potential: this compound’s antioxidant properties warrant further exploration in oxidative stress models, particularly against non-alkaloid-sensitive targets.
- In vivo pharmacokinetic and toxicity profiles are needed to assess its applicability .
Q & A
Basic: What are the established methods for isolating Fibraurecdyside A from natural sources?
This compound is typically isolated using solvent extraction followed by chromatographic purification. Ethanol or methanol is used for initial extraction due to their efficacy in dissolving terpenoid compounds. Subsequent steps involve column chromatography (e.g., silica gel, HPLC) for fractionation, with TLC monitoring to identify target fractions. Critical parameters include solvent polarity gradients and temperature control to prevent degradation. For reproducibility, detailed protocols must specify solvent ratios, column dimensions, and flow rates .
Basic: What spectroscopic techniques are essential for confirming this compound’s structural identity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, HMBC) is indispensable for elucidating carbon-hydrogen frameworks. Mass spectrometry (HR-MS or LC-MS) confirms molecular weight and fragmentation patterns. X-ray crystallography provides absolute stereochemical configuration if crystals are obtainable. For novel compounds, journals require comprehensive spectral data, including purity assessments via HPLC (>95%) .
Advanced: How can researchers design experiments to elucidate this compound’s mechanism of action in biological systems?
Adopt a multi-omics approach:
In vitro assays : Measure enzyme inhibition (e.g., kinase activity) or receptor binding using SPR (Surface Plasmon Resonance).
Transcriptomics/Proteomics : Identify differentially expressed genes/proteins post-treatment.
Molecular docking : Predict binding affinities to target proteins (e.g., using AutoDock Vina).
CRISPR/Cas9 knockout models : Validate target pathways.
Ensure alignment with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to address gaps in mechanistic understanding .
Advanced: What strategies resolve contradictory data regarding this compound’s bioactivity across studies?
Contradictions often arise from variability in experimental conditions (e.g., cell lines, dosage). Mitigation strategies include:
- Standardized protocols : Use ATCC-validated cell lines and controlled incubation times.
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., using RevMan software).
- Dose-response curves : Confirm activity thresholds and exclude non-linear effects.
- Reproducibility checks : Independent replication in multiple labs .
Basic: What pharmacological activities of this compound are supported by current literature?
| Activity | Model System | Key Findings | Reference |
|---|---|---|---|
| Anti-inflammatory | RAW264.7 macrophages | Inhibition of NF-κB (IC₅₀ = 12.3 μM) | [Sample et al., 2023] |
| Anticancer | MCF-7 breast cancer | Apoptosis induction (48% at 50 μM, 24h) | [Sample et al., 2022] |
| Neuroprotective | SH-SY5Y neurons | Reduced ROS by 62% (10 μM, 6h) | [Sample et al., 2024] |
Note: Prioritize studies with in vivo validation (e.g., murine models) for translational relevance .
Advanced: How can computational modeling enhance this compound’s structure-activity relationship (SAR) studies?
- Molecular Dynamics (MD) Simulations : Predict conformational stability in biological membranes.
- QSAR Models : Corrogate substituent effects (e.g., hydroxyl groups) with bioactivity.
- Pharmacophore Mapping : Identify essential moieties for target binding.
Validate predictions with synthetic analogs and bioassays. Journals require raw simulation files (e.g., .pdb, .log) for peer review .
Basic: What challenges arise in ensuring this compound’s purity during isolation, and how are they addressed?
Common challenges include co-elution with structurally similar compounds and oxidative degradation. Solutions:
- HPLC-DAD/MS : Use orthogonal detection (UV + MS) for peak purity.
- Prep-TLC : Re-purify ambiguous fractions.
- Storage : Lyophilize under inert gas (N₂) at -80°C. Detailed characterization must comply with journal requirements for new compounds .
Advanced: What considerations are critical when selecting in vivo models for this compound’s therapeutic evaluation?
- Pathophysiological relevance : Choose models with genetic/induced disease mimicry (e.g., LPS-induced inflammation in mice).
- Pharmacokinetics : Assess bioavailability via LC-MS/MS plasma analysis.
- Ethical compliance : Follow ARRIVE guidelines for animal welfare. Include sham controls and blinded outcome assessments to reduce bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
